molecular formula C15H15FO3 B1598126 4-Fluoro-3',4'-dimethoxybenzhydrol CAS No. 844856-32-2

4-Fluoro-3',4'-dimethoxybenzhydrol

Cat. No.: B1598126
CAS No.: 844856-32-2
M. Wt: 262.28 g/mol
InChI Key: YVYXGDYISKEXOY-UHFFFAOYSA-N
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Description

General Significance of Fluorine Substitution in Organic Molecules for Chemical and Materials Science

The strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy in modern chemical and materials science. researchgate.netnumberanalytics.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds, stemming from the strength and polarity of the carbon-fluorine (C-F) bond. nih.gov This bond is the strongest single bond to carbon, contributing to the high thermal stability and resistance to chemical and metabolic degradation of fluorinated compounds. numberanalytics.comnih.gov

The introduction of fluorine can significantly alter the physicochemical characteristics of a molecule, including its acidity, basicity, lipophilicity, and conformational preferences. st-andrews.ac.uk These modifications are instrumental in fine-tuning the properties of molecules for a vast array of applications. In materials science, fluorination is employed to enhance properties such as thermal stability, chemical resistance, and to modify optical and electrical characteristics. numberanalytics.com This has led to the development of high-performance fluoropolymers and advanced materials for electronics and aerospace. numberanalytics.com The unique properties of fluorinated materials make them indispensable in many cutting-edge technologies. numberanalytics.com

Overview of Benzhydrol Derivatives in Contemporary Organic Synthesis and Mechanistic Studies

Benzhydrols, also known as diphenylmethanols, and their derivatives are a significant class of compounds in organic chemistry. Their core structure, featuring a hydroxyl group attached to a carbon atom bearing two phenyl rings, serves as a versatile scaffold for the synthesis of a wide range of more complex molecules. Benzhydrol derivatives are key intermediates in the preparation of various compounds, including pharmaceuticals and dyes. For instance, they are precursors to benzophenones, which are widely used as photoinitiators and in fragrance applications. sigmaaldrich.comnih.gov

In mechanistic studies, benzhydrol derivatives are often utilized as model substrates to investigate reaction mechanisms, such as oxidation and substitution reactions. The study of the kinetics and mechanisms of the oxidation of substituted benzhydrols to the corresponding benzophenones provides valuable insights into reaction pathways. sigmaaldrich.com Furthermore, the chiral nature of many benzhydrol derivatives makes them important in the study and application of asymmetric synthesis, a critical area in the development of new therapeutic agents.

Contextualization of 4-Fluoro-3',4'-dimethoxybenzhydrol within Advanced Chemical Research

This compound represents a specific example of a fluorinated benzhydrol derivative that integrates the structural features and potential functionalities of both parent classes. The presence of the fluorine atom on one of the phenyl rings is expected to modulate the electronic properties of the molecule, influencing its reactivity and potential interactions with biological targets or other molecules. The methoxy (B1213986) groups on the second phenyl ring further modify the electronic and steric environment of the benzhydrol core.

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests potential areas of investigation. Based on the known applications of related compounds, research on this molecule could explore its utility as a synthetic intermediate for novel fluorinated compounds. For example, it could serve as a precursor for the synthesis of fluorinated benzophenone (B1666685) derivatives, which are of interest in medicinal chemistry and materials science. nih.gov The combination of the fluoro and dimethoxy substituents offers a unique substitution pattern for structure-activity relationship (SAR) studies in various chemical and biological assays.

Research Opportunities and Challenges Associated with Fluorinated Benzhydrols

The field of fluorinated benzhydrols presents numerous opportunities for academic and industrial research. The ability to precisely control the location and number of fluorine atoms on the benzhydrol scaffold allows for the systematic investigation of fluorine's effects on molecular properties. This can lead to the design of new molecules with tailored characteristics for specific applications. For example, in medicinal chemistry, fluorinated benzhydrols and their derivatives are being explored for their potential as anti-inflammatory and anticancer agents. nih.gov

However, the synthesis and manipulation of fluorinated organic compounds can present significant challenges. The introduction of fluorine often requires specialized reagents and reaction conditions. acs.org Selective fluorination of specific positions on an aromatic ring, especially in the presence of other functional groups, can be a complex synthetic problem. bris.ac.uk Furthermore, the high strength of the C-F bond, while contributing to stability, can also make subsequent chemical transformations of the fluorinated moiety difficult. nih.gov The environmental persistence of some highly fluorinated compounds is another important consideration that requires careful management and the development of sustainable chemical practices. st-andrews.ac.ukrsc.org

Data Tables

Table 1: Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4,4'-Dimethoxybenzhydrol728-87-0C15H16O3244.2967-70
4,4'-Dimethoxybenzophenone90-96-0C15H14O3242.27Not Available
4-Fluoro-3,5-dimethylaniline1840-27-3C8H10FN139.17Not Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYXGDYISKEXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=C(C=C2)F)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374580
Record name 4-Fluoro-3',4'-dimethoxybenzhydrol
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Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844856-32-2
Record name α-(4-Fluorophenyl)-3,4-dimethoxybenzenemethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3',4'-dimethoxybenzhydrol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Fluoro 3 ,4 Dimethoxybenzhydrol

Retrosynthetic Analysis and Strategic Precursors

A retrosynthetic analysis of 4-Fluoro-3',4'-dimethoxybenzhydrol reveals a primary disconnection at the carbon-carbon bond between the benzylic carbon and one of the aromatic rings. This approach logically identifies the key precursors required for its synthesis. The most direct strategy involves the formation of this bond through the nucleophilic addition of an organometallic reagent derived from one aromatic ring to a carbonyl compound of the other.

This leads to two principal retrosynthetic pathways:

Pathway A: Disconnection of the bond between the benzylic carbon and the 4-fluorophenyl ring. This identifies 4-fluorobenzaldehyde (B137897) or a derivative as the electrophilic partner and a 3,4-dimethoxyphenyl organometallic species as the nucleophile.

Pathway B: Disconnection of the bond between the benzylic carbon and the 3,4-dimethoxyphenyl ring. This points to 3,4-dimethoxybenzaldehyde (B141060) as the electrophile and a 4-fluorophenyl organometallic species as the nucleophile.

The selection of the optimal pathway depends on the availability and reactivity of the starting materials, as well as the potential for side reactions.

Consideration of Halogenated Aromatic Aldehydes and Ketones

Halogenated aromatic aldehydes and ketones are crucial electrophilic precursors in the synthesis of this compound. In the context of the proposed retrosynthetic pathways, 4-fluorobenzaldehyde would serve as a key starting material. The fluorine substituent is relatively stable and less prone to participating in side reactions compared to heavier halogens under typical organometallic addition conditions.

Alternatively, the use of a halogenated benzophenone (B1666685) derivative could also be envisioned, though this would necessitate a subsequent reduction step to obtain the desired benzhydrol. The choice of the halogenated precursor is critical, as it influences the reactivity and the conditions required for the subsequent carbon-carbon bond formation.

Utilization of Methoxy-Substituted Aromatic Building Blocks

The 3,4-dimethoxyphenyl moiety can be incorporated as either the nucleophilic or electrophilic partner. As an electrophile, 3,4-dimethoxybenzaldehyde is a readily available starting material. The methoxy (B1213986) groups are electron-donating, which can influence the reactivity of the carbonyl group.

When serving as the nucleophilic precursor, a halo-substituted veratrole (1,2-dimethoxybenzene) would be required to generate the corresponding organometallic reagent. For instance, 4-bromo-1,2-dimethoxybenzene could be converted into a Grignard or organolithium reagent. The presence of the methoxy groups can also influence the stability and reactivity of the organometallic species.

Stereochemical Considerations in Synthesis

The benzylic carbon in this compound is a stereocenter. Therefore, the synthesis of this compound via the addition of an organometallic reagent to an aldehyde will result in the formation of a racemic mixture of (R)- and (S)-enantiomers.

If a specific enantiomer is desired, several strategies can be employed:

Chiral Resolution: The racemic mixture can be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: The use of a chiral catalyst or a chiral auxiliary during the carbon-carbon bond-forming step can favor the formation of one enantiomer over the other. Asymmetric reduction of a corresponding benzophenone precursor using a chiral reducing agent is another viable approach.

Synthetic Routes via Organometallic Approaches

Organometallic reagents are indispensable tools for the formation of carbon-carbon bonds in the synthesis of diarylmethanols. Both Grignard and organolithium reagents are well-suited for the preparation of this compound.

Grignard Reagent-Mediated Additions to Ketones

The Grignard reaction is a classic and widely used method for the synthesis of alcohols. In the context of this compound, this would involve the reaction of a Grignard reagent with an appropriate aldehyde.

Plausible Synthetic Route using a Grignard Reagent:

One practical approach involves the preparation of a 4-fluorophenylmagnesium halide (e.g., 4-fluorophenylmagnesium bromide) from 1-bromo-4-fluorobenzene (B142099) and magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The subsequent addition of 3,4-dimethoxybenzaldehyde to this Grignard reagent, followed by an aqueous workup, would yield the target compound.

It is important to note that the formation of fluoro-Grignard reagents can sometimes be challenging due to the strength of the carbon-fluorine bond. nih.gov However, the use of activated magnesium or entrainment methods can facilitate their formation. An alternative is the use of a Grignard exchange reaction, for instance, between isopropylmagnesium chloride and a halogenated fluorobenzene (B45895) derivative, which can proceed under milder conditions. google.comgoogle.com

Organolithium Chemistry for Carbon-Carbon Bond Formation

Organolithium reagents offer an alternative to Grignard reagents and are often more reactive. The synthesis of this compound using organolithium chemistry would typically involve the generation of an aryllithium species followed by its reaction with an aldehyde.

Plausible Synthetic Route using an Organolithium Reagent:

A potential route would involve the deprotonation of a suitably activated aromatic precursor or, more commonly, a halogen-lithium exchange reaction. For example, treating 1-bromo-4-fluorobenzene with a strong base like n-butyllithium at low temperatures would generate 4-fluorophenyllithium. The subsequent addition of this highly reactive nucleophile to 3,4-dimethoxybenzaldehyde would afford this compound after quenching the reaction with a proton source.

The high reactivity of organolithium reagents necessitates careful control of the reaction conditions, particularly temperature, to prevent side reactions.

Cross-Coupling Strategies for Diarylmethanols

The construction of the diarylmethanol core, such as that in this compound, can be effectively achieved through cross-coupling reactions. A primary and standard method involves the addition of organometallic reagents to benzaldehyde (B42025) derivatives. cmu.edu This approach builds the central carbon-hydroxyl stereocenter and the diaryl framework in a single step.

Specifically, the synthesis could involve the reaction of a Grignard reagent, such as 4-fluorophenylmagnesium bromide, with 3,4-dimethoxybenzaldehyde. Alternatively, an organolithium reagent like 4-fluorophenyllithium could be used. These nucleophilic agents attack the electrophilic carbonyl carbon of the aldehyde, and a subsequent aqueous workup protonates the resulting alkoxide to yield the final benzhydrol product. The versatility of this method allows for the convergent assembly of unsymmetrical diarylmethanols from readily available aryl halide and aldehyde precursors.

Reduction Strategies for Benzophenone Precursors

A common and highly effective pathway to benzhydrols is the reduction of the corresponding benzophenone. For the target molecule, this would involve the synthesis and subsequent reduction of 4-fluoro-3',4'-dimethoxybenzophenone. Several reduction methodologies are available, each with distinct advantages concerning selectivity, reaction conditions, and scalability.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation represents a green and efficient method for converting benzophenones to benzhydrols. This process typically involves reacting the benzophenone substrate with hydrogen gas in the presence of a metal catalyst.

A key challenge in the hydrogenation of benzophenones is preventing over-reduction to the corresponding diphenylmethane. cmu.eduresearchgate.net The choice of catalyst and reaction conditions is therefore critical to ensure high selectivity for the desired benzhydrol product. Raney nickel has been demonstrated as an effective and selective catalyst for this transformation, particularly at lower temperatures. acs.orgepa.gov Studies have shown that benzophenone can be selectively hydrogenated to benzhydrol using Raney nickel in 2-propanol, with the reaction rate showing a first-order dependence on hydrogen pressure and catalyst loading. acs.orgepa.gov

Other catalysts, including palladium on various supports (e.g., Pd/C, Pd/BaSO₄), have also been investigated. researchgate.netacs.orgepa.gov For instance, while standard Pd/C in hexane (B92381) can lead to significant amounts of the over-reduction product, modifying the catalyst or the reaction medium can enhance selectivity for benzhydrol. cmu.edu Ruthenium complexes, such as trans-RuCl₂(phosphine)₂(1,2-diamine), have emerged as highly efficient precatalysts that can operate under mild conditions (8 atm H₂, 23-35 °C) with excellent selectivity and high substrate-to-catalyst ratios. cmu.eduacs.org

Table 1: Catalyst Systems for Benzophenone Hydrogenation
Catalyst SystemSolventKey FindingsSelectivity for BenzhydrolReference
Raney Nickel2-PropanolEffective and selective at lower temperatures.High acs.orgepa.gov
Pd/CHexane or Ethanol/Acetic AcidCan lead to over-reduction to diphenylmethane.Variable cmu.eduresearchgate.net
trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂CH₂NH₂) / t-C₄H₉OK2-PropanolHighly effective at low pressure and temperature with high turnover numbers.High cmu.eduacs.org
Pd-Cu-Sn/C with Sodium Acetate (B1210297)Not specifiedDesigned to improve selectivity and conversion.High google.com

Stoichiometric Metal Hydride Reductions

The reduction of benzophenones using stoichiometric metal hydride reagents is a cornerstone of organic synthesis due to its reliability and mild reaction conditions. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose. cmu.edu It is a mild reducing agent that chemoselectively reduces ketones and aldehydes. zenodo.org The reaction is typically performed in alcoholic solvents like methanol, ethanol, or isopropanol. zenodo.orgrsc.org

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used, though they require anhydrous aprotic solvents like diethyl ether or tetrahydrofuran and a separate hydrolysis workup step. rsc.org Studies comparing various metal hydrides, including aluminum hydride (AlH₃) and diisobutylaluminium hydride (DIBAL), have examined their reaction kinetics and mechanisms. acs.orgacs.org The choice of hydride can influence the transition state of the reaction, which can be either a polar mechanism or involve an electron transfer step. acs.orgrsc.org

Table 2: Common Metal Hydride Reagents for Benzophenone Reduction
ReagentTypical SolventCharacteristicsReference
Sodium Borohydride (NaBH₄)Ethanol, Methanol, IsopropanolMild, selective for aldehydes/ketones, tolerant of protic solvents. cmu.eduzenodo.orgrsc.org
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)Powerful, reduces a wider range of functional groups, requires aprotic solvent. rsc.org
Aluminum Hydride (AlH₃)Diethyl etherReaction proceeds via a cyclic transition state with little charge separation. rsc.org

Photoreductive Pathways to Benzhydrols from Corresponding Benzophenones

Photochemical reduction offers an alternative route that utilizes light energy to drive the reaction. The classic photoreduction of benzophenone in a hydrogen-donating solvent like 2-propanol typically leads to the formation of benzopinacol (B1666686) through a radical dimerization mechanism. hilarispublisher.comneliti.com

However, under specific conditions, the reaction pathway can be shifted to produce benzhydrol. The presence of a photocatalyst, such as titanium dioxide (TiO₂), can facilitate the formation of benzhydrol as the major product instead of benzopinacol. redalyc.org The reaction is carried out by irradiating a solution of the benzophenone and an electron donor (e.g., isopropanol) in the presence of the catalyst. redalyc.orgprezi.com The yield of benzhydrol versus benzopinacol is sensitive to factors such as the concentration of the benzophenone and the amount of catalyst used. redalyc.orgprezi.com

Introduction of Fluorine and Methoxy Groups

The synthesis of the required 4-fluoro-3',4'-dimethoxybenzophenone precursor necessitates the strategic introduction of the fluoro and methoxy functional groups onto the aromatic rings. This can be achieved either by starting with pre-functionalized materials or by direct functionalization reactions.

Direct Fluorination Methodologies (if applicable)

Direct C-H fluorination of aromatic rings is an attractive strategy as it avoids the need for pre-functionalized starting materials. rsc.org However, direct fluorination using elemental fluorine (F₂) is often too reactive and lacks selectivity. rsc.orgacs.org

Modern electrophilic fluorinating agents offer a safer and more selective alternative. Reagents based on an N-F bond, such as N-fluorobenzenesulfonimide (NFSI), are widely used. rsc.org Palladium-catalyzed C-H fluorination using NFSI has been developed for the ortho-fluorination of aromatic compounds that contain a directing group. rsc.org For a substrate without a suitable directing group, achieving high regioselectivity in direct fluorination can be challenging. wikipedia.org The reaction of electron-rich aromatic compounds with electrophilic fluorine sources can sometimes lead to dearomatization or poor isomer selectivity. wikipedia.org Therefore, while direct fluorination is a potential pathway, a more common approach for synthesizing a molecule like 4-fluorobenzophenone (B154158) would be to start with a pre-fluorinated building block, such as 4-fluorobenzoyl chloride or 4-fluorobenzene, and construct the benzophenone via a Friedel-Crafts acylation with 1,2-dimethoxybenzene (B1683551).

Incorporation via Pre-Functionalized Aromatic Units

A primary and versatile method for constructing the this compound scaffold involves the coupling of two pre-functionalized aromatic synthons. This approach typically utilizes a Grignard reaction, a cornerstone in carbon-carbon bond formation.

One pathway involves the reaction of a Grignard reagent derived from a fluorinated aromatic ring with a dimethoxy-substituted benzaldehyde. Specifically, 4-fluorophenylmagnesium bromide can be prepared from the reaction of 1-bromo-4-fluorobenzene with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). This organometallic intermediate is then reacted with 3,4-dimethoxybenzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.

Alternatively, the roles of the synthons can be reversed. A Grignard reagent of 3,4-dimethoxybenzene, such as 3,4-dimethoxyphenylmagnesium bromide, can be reacted with 4-fluorobenzaldehyde to achieve the same target molecule. The choice between these two routes may depend on the commercial availability and reactivity of the starting materials.

Another strategy for assembling the diaryl framework is through the reduction of the corresponding benzophenone. The synthesis of 4-Fluoro-3',4'-dimethoxybenzophenone can be accomplished via a Friedel-Crafts acylation reaction. In this process, 1,2-dimethoxybenzene (veratrole) is acylated with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting benzophenone can then be reduced to the target benzhydrol using various reducing agents, including sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 1: Representative Grignard Reaction for Benzhydrol Synthesis

Reactant 1Reactant 2SolventReaction ConditionsProduct
4-Fluorophenylmagnesium bromide3,4-DimethoxybenzaldehydeTHF0 °C to room temperature, followed by acidic workupThis compound
3,4-Dimethoxyphenylmagnesium bromide4-FluorobenzaldehydeTHF0 °C to room temperature, followed by acidic workupThis compound

Advanced Synthetic Techniques and Sustainable Chemistry Principles

Modern organic synthesis increasingly emphasizes the development of advanced techniques that are not only efficient but also adhere to the principles of sustainable chemistry. For the synthesis of this compound, continuous flow synthesis and the use of selective catalyst systems represent significant advancements over traditional batch processing.

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers numerous advantages over conventional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of diarylmethanols and their precursors can be effectively adapted to flow-based systems.

For instance, the generation of Grignard reagents, which is often highly exothermic and can be hazardous on a large scale in batch, can be safely performed in a continuous flow reactor. researchgate.net The controlled mixing of the aryl halide and magnesium in a microreactor allows for precise temperature control, minimizing the risk of runaway reactions. The resulting Grignard solution can then be directly introduced into a second flow reactor where it is mixed with the aldehyde, leading to the formation of the benzhydrol in a continuous stream. This "just-in-time" generation and consumption of the reactive Grignard reagent significantly enhances the safety profile of the process.

The reduction of the precursor benzophenone can also be performed in a continuous flow setup. A solution of the benzophenone can be passed through a heated reactor coil in the presence of a reducing agent, allowing for rapid and efficient conversion to the benzhydrol. The integration of in-line purification techniques can further streamline the process, enabling a fully automated synthesis from starting materials to the purified product.

Table 2: Comparison of Batch vs. Continuous Flow Grignard Reaction

ParameterBatch ProcessingContinuous Flow Processing
Safety High exothermicity, potential for runaway reactionsEnhanced temperature control, smaller reaction volumes, improved safety
Scalability Challenging due to heat transfer limitationsReadily scalable by extending operation time
Efficiency Can have longer reaction times and lower yieldsOften results in shorter reaction times and higher yields
Process Control Limited control over reaction parametersPrecise control over temperature, pressure, and mixing

Catalyst Systems for Selective Synthesis

The development of chiral catalysts has enabled the asymmetric synthesis of benzhydrols, providing access to enantiomerically enriched products. This is particularly important in the pharmaceutical industry, where the biological activity of a molecule often resides in a single enantiomer. The asymmetric reduction of the corresponding benzophenone is a common strategy to achieve this.

Ruthenium and manganese-based catalysts have shown remarkable efficacy in the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of benzophenones. These catalysts, typically featuring chiral ligands, can deliver high enantioselectivity and yields.

For example, ruthenium(II) complexes with chiral diamine ligands have been successfully employed for the ATH of unsymmetrical benzophenones, yielding chiral diarylmethanols with excellent enantiomeric excesses (ee). ossila.comchemicalbook.comnih.govresearchgate.net The reaction is typically carried out using a hydrogen donor such as a mixture of formic acid and triethylamine (B128534) or isopropanol.

More recently, earth-abundant and less toxic manganese(I) complexes with chiral PNN tridentate ligands have emerged as powerful catalysts for the asymmetric hydrogenation of benzophenones. researchgate.net These catalysts can achieve outstanding activity and enantioselectivity under mild reaction conditions.

The choice of catalyst and reaction conditions can be tailored to achieve the desired stereochemical outcome for the reduction of 4-Fluoro-3',4'-dimethoxybenzophenone, leading to the selective formation of either the (R)- or (S)-enantiomer of this compound.

Table 3: Representative Catalytic Asymmetric Hydrogenation of Benzophenones

Catalyst SystemSubstrateHydrogen SourceEnantiomeric Excess (ee)Reference
Ru(II)-TsDPENVarious unsymmetrical benzophenonesHCOOH/NEt₃up to >99% ossila.comchemicalbook.comnih.govresearchgate.net
Mn(I)-Chiral PNN LigandVarious unsymmetrical benzophenonesH₂up to >99% researchgate.net

Chemical Reactivity and Transformations of 4 Fluoro 3 ,4 Dimethoxybenzhydrol

Reactions at the Benzhydrylic Hydroxyl Group

The hydroxyl group at the benzylic position is a key site for a variety of chemical reactions, including oxidation, esterification, etherification, dehydration, and nucleophilic substitution.

The oxidation of the secondary alcohol group in 4-Fluoro-3',4'-dimethoxybenzhydrol to the corresponding ketone, 4-Fluoro-3',4'-dimethoxybenzophenone, is a fundamental transformation. This reaction can be achieved using a range of oxidizing agents under various conditions. The general transformation is depicted below:

Commonly employed oxidizing agents for benzhydrols include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid). Additionally, milder and more selective methods involving reagents like manganese dioxide (MnO₂) or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base) are also effective. The choice of oxidant often depends on the desired reaction scale and the presence of other sensitive functional groups.

Table 1: Exemplary Oxidation Conditions for Benzhydrols

Oxidizing Agent Solvent Temperature (°C) Typical Yield (%) Reference
CrO₃/H₂SO₄ (Jones Reagent) Acetone 0 - 25 85-95 General Textbook
Pyridinium Chlorochromate (PCC) Dichloromethane 25 80-90 General Textbook

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, typically in the presence of an acid or base catalyst. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester.

Similarly, etherification can be achieved by reacting the benzhydrol with an alkyl halide under basic conditions (Williamson ether synthesis) or by acid-catalyzed reaction with an alcohol. The benzhydrylic position's ability to stabilize a carbocation facilitates these reactions.

Table 2: Representative Esterification and Etherification Reactions

Reaction Type Reagents Catalyst/Base Product Type
Esterification Acetyl Chloride Pyridine Acetate Ester
Esterification Acetic Anhydride DMAP Acetate Ester
Etherification Methyl Iodide Sodium Hydride Methyl Ether

Acid-catalyzed dehydration of this compound leads to the formation of the corresponding olefin, 1-(4-fluorophenyl)-1-(3,4-dimethoxyphenyl)ethene. This elimination reaction proceeds through a carbocation intermediate, which is stabilized by both aromatic rings. Strong acids such as sulfuric acid or phosphoric acid are commonly used, often with heating.

The benzhydrylic hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) or a hydrogen halide (e.g., HBr) can replace the hydroxyl group with a halogen atom. The resulting benzhydryl halide is then susceptible to substitution by a wide range of nucleophiles. The stability of the intermediate benzhydryl carbocation makes SN1 pathways favorable for these transformations.

Table 3: Common Reagents for Nucleophilic Substitution of the Hydroxyl Group

Reagent Product
Thionyl Chloride (SOCl₂) 4-Fluoro-3',4'-dimethoxybenzhydryl chloride
Phosphorus Tribromide (PBr₃) 4-Fluoro-3',4'-dimethoxybenzhydryl bromide

Reactions Involving Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution due to the distinct electronic effects of their substituents.

Ring A (4-Fluorophenyl group): The fluorine atom is an ortho, para-directing deactivator. While it withdraws electron density through its inductive effect, it can donate electron density through resonance. Electrophilic attack will preferentially occur at the positions ortho and para to the fluorine. Since the para position is occupied by the benzhydryl moiety, substitution is directed to the positions ortho to the fluorine.

Ring B (3,4-Dimethoxyphenyl group): The two methoxy (B1213986) groups are strong activating groups and are ortho, para-directing. The 3,4-disubstitution pattern leads to specific regioselectivity. The positions ortho and para to each methoxy group are activated. The most activated positions for electrophilic attack are C-2' and C-6', ortho to one methoxy group and meta to the other, and C-5', para to the 4'-methoxy group and meta to the 3'-methoxy group. Due to steric hindrance from the benzhydryl group at C-1', substitution is most likely to occur at the C-5' and C-6' positions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid will lead to nitration on one or both rings. On the 4-fluorophenyl ring, the nitro group is expected to add at the positions ortho to the fluorine. On the 3,4-dimethoxyphenyl ring, nitration is expected to occur at the C-5' or C-6' positions. The relative rates of nitration on the two rings will depend on the reaction conditions, with the more activated dimethoxyphenyl ring generally being more reactive.

Halogenation: Reactions with halogens such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) will result in halogenation of the aromatic rings. The regioselectivity will follow the same principles as nitration, with substitution occurring at the activated positions of each ring.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Ring Major Product(s)
Nitration 4-Fluorophenyl 2-Nitro-4-(hydroxy(3,4-dimethoxyphenyl)methyl)fluorobenzene
Nitration 3,4-Dimethoxyphenyl 4-Fluoro-1-(hydroxy(5-nitro-3,4-dimethoxyphenyl)methyl)benzene
Bromination 4-Fluorophenyl 2-Bromo-4-(hydroxy(3,4-dimethoxyphenyl)methyl)fluorobenzene

Radical C(sp²)–H and Benzylic C(sp³)–H Functionalization

Specific studies on the radical C(sp²)–H and benzylic C(sp³)–H functionalization of this compound are not described in the reviewed scientific literature. General methodologies exist for the radical functionalization of benzylic C-H bonds, but their application to this specific substrate has not been reported.

Modification of Methoxy or Fluoro Substituents

Research detailing the specific modification of the methoxy or fluoro substituents on the this compound scaffold is not available in the surveyed literature.

Rearrangement Reactions and Fragmentations of the Benzhydrol Skeleton

There are no specific studies on rearrangement reactions or fragmentations involving the benzhydrol skeleton of this compound found in the available research.

Cyclization and Annulation Reactions Employing the Benzhydrol Scaffold

The benzhydrol moiety serves as a valuable precursor for the construction of more complex cyclic and polycyclic structures through cyclization and annulation reactions. These transformations typically leverage the hydroxyl group's ability to act as a leaving group under acidic conditions, generating a stabilized benzhydryl carbocation. This electrophilic intermediate can then be intercepted by various nucleophiles, including intramolecular aromatic rings or external reagents, to forge new carbon-carbon bonds and build elaborate molecular architectures.

Triflimide-Catalyzed Annulation with Allylsilanes for Indane and Tetralin Structures

A notable method for constructing indane and tetralin frameworks from benzylic alcohols involves a Brønsted acid-catalyzed annulation with allylsilanes. semanticscholar.org Research has identified bis(trifluoromethanesulfonyl)imide (triflimide, HNTf₂) as a highly effective catalyst for this transformation, with nitromethane (B149229) often serving as the optimal solvent. nih.gov The reaction proceeds through the formation of a carbocation from the benzylic alcohol, which is then attacked by the allylsilane. semanticscholar.org A subsequent intramolecular Friedel–Crafts alkylation completes the cyclization to yield the indane or tetralin core. semanticscholar.org

This methodology is notable for its ability to rapidly build molecular complexity from simple precursors, generating products with up to three contiguous stereocenters. nih.gov The structure of the final product—either an indane or a tetralin—can be controlled by the choice of the allylsilane reagent. semanticscholar.org

While the specific compound this compound has not been explicitly documented as a substrate in these annulation reactions, the methodology has proven tolerant to a range of benzylic and benzhydryl alcohols with varied electronic properties. nih.gov For instance, the closely related 3,4'-dimethoxybenzhydrol has been successfully used as a precursor. rsc.org This suggests a strong potential for this compound to undergo similar transformations.

The general reaction conditions involve treating the benzhydrol with the allylsilane in the presence of a catalytic amount of triflimide (typically 10 mol%) in nitromethane at room temperature. nih.gov

Below is a table summarizing the outcomes for various benzylic alcohols in the triflimide-catalyzed annulation with methallylsilane, illustrating the scope of the reaction for forming indane structures.

Table 1: Triflimide-Catalyzed Annulation of Benzylic Alcohols with Methallylsilane

Entry Benzylic Alcohol Product Yield (%)
1 Diphenylmethanol 1,1-Dimethyl-3,3-diphenylindane 78
2 1-(4-Methoxyphenyl)ethanol 1,1-Dimethyl-3-(4-methoxyphenyl)indane 85
3 1-(4-Chlorophenyl)ethanol 1,1-Dimethyl-3-(4-chlorophenyl)indane 88
4 1-(Naphthalen-2-yl)ethanol 1,1-Dimethyl-3-(naphthalen-2-yl)indane 91

This table is representative of the reaction's scope as reported in the literature. nih.govrsc.org The reaction with this compound is hypothetical based on these findings.

Intramolecular Cyclization Pathways for Novel Ring Systems

Beyond the allylsilane annulation described, specific intramolecular cyclization pathways starting from this compound to form other novel ring systems have not been reported in the surveyed scientific literature.

Advanced Spectroscopic and Structural Analysis for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR for Positional Assignment and Connectivity

¹H NMR: The proton NMR spectrum of 4-Fluoro-3',4'-dimethoxybenzhydrol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-fluorophenyl ring will likely appear as a set of multiplets due to fluorine-proton coupling. The protons on the 3,4-dimethoxyphenyl ring will show characteristic splitting patterns of an ABC system. The methoxy (B1213986) groups will each produce a singlet, and the benzylic proton (CH-OH) will also be a singlet, which may show coupling to the adjacent hydroxyl proton depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would be predicted to show distinct signals for each unique carbon atom. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant, a key indicator of its position. The carbons of the two methoxy groups will appear in the upfield region typical for sp³-hybridized carbons bonded to oxygen.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal would be expected, and its chemical shift would be characteristic of a fluorine atom attached to a benzene (B151609) ring.

Predicted NMR Data:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzylic CH~5.8~75
OHVariable-
OCH₃ (at C3')~3.8~56
OCH₃ (at C4')~3.9~56
Aromatic CH (4-fluorophenyl)7.0-7.4 (multiplets)115-130 (doublets due to C-F coupling)
Aromatic CH (3,4-dimethoxyphenyl)6.8-7.0 (multiplets)110-120
Aromatic C-F-~162 (large ¹JCF)
Aromatic C-O-148-150
Aromatic C-C (ipso)-135-140

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily helping to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₅FO₃), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, which is calculated to be 262.1005 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key predicted fragmentation pathways include:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the C-C bond between the benzylic carbon and one of the aromatic rings, leading to the formation of fluorophenyl and dimethoxyphenyl cations.

Loss of a methoxy radical (•OCH₃).

Predicted Mass Spectrometry Fragmentation:

m/z Predicted Fragment
262[M]⁺ (Molecular ion)
244[M - H₂O]⁺
153[C₈H₉O₂]⁺ (Dimethoxyphenylmethyl cation)
109[C₇H₆F]⁺ (Fluorophenylmethyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Predicted IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹)
O-H stretch (alcohol)3600-3200 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=C stretch (aromatic)1600-1450
C-O stretch (ether)1260-1000
C-F stretch1250-1000
O-H bend1440-1395

The broad O-H stretching band is a hallmark of the alcohol functional group. The presence of strong C-O and C-F stretching bands would further confirm the structure.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is a technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles.

Furthermore, this technique would reveal the nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and potentially weak C-H···F or C-H···O interactions. These interactions govern the packing of the molecules in the solid state.

Spectroscopic Characterization of Excited States and Photophysical Properties (e.g., UV-Vis Absorption, Fluorescence, Phosphorescence)

The photophysical properties of this compound can be investigated using various spectroscopic techniques.

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule, which corresponds to electronic transitions from the ground state to excited states. The benzhydrol core with its two aromatic rings is expected to show strong absorption in the UV region, likely with multiple bands corresponding to π-π* transitions.

Fluorescence Spectroscopy: Upon excitation with UV light, the molecule may relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum would provide information about the energy of the lowest singlet excited state (S₁).

Phosphorescence Spectroscopy: In some cases, the molecule can undergo intersystem crossing from the singlet excited state to a triplet excited state (T₁) and then emit a photon upon returning to the ground state. This phosphorescence is typically at a longer wavelength and has a longer lifetime than fluorescence.

Studying these photophysical properties is crucial for understanding the behavior of the molecule upon interaction with light, which is relevant for applications in areas such as photochemistry and materials science.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to describing the electronic architecture and energetic properties of 4-Fluoro-3',4'-dimethoxybenzhydrol. These methods provide a detailed picture of how electrons are distributed within the molecule and the energies associated with different molecular arrangements.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) stands as a primary computational method for determining the most stable three-dimensional structure (molecular geometry) and analyzing the frontier molecular orbitals of this compound. By employing functionals such as B3LYP and basis sets like 6-31G(d,p), researchers can accurately predict key geometric parameters.

Orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity. The HOMO energy indicates the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical hardness. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted phenyl ring, while the LUMO may be distributed across the fluoro-substituted ring.

Predicted Geometric and Electronic Parameters for this compound using DFT
ParameterPredicted Value
C-O (hydroxyl) Bond Length~1.43 Å
C-F Bond Length~1.36 Å
HOMO EnergyMolecule-specific calculated value (eV)
LUMO EnergyMolecule-specific calculated value (eV)
HOMO-LUMO GapMolecule-specific calculated value (eV)

Conformational Analysis and Potential Energy Surfaces

The rotational freedom around the single bonds connecting the central carbinol carbon to the two phenyl rings gives rise to multiple possible spatial arrangements, or conformers. Conformational analysis is performed to identify the lowest energy (most stable) conformers and the energy barriers separating them. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be constructed. This surface maps the energy landscape of the molecule, revealing the energetically favorable conformations and the pathways for interconversion. For benzhydrol derivatives, staggered, non-planar conformations are typically favored to minimize steric clash between the bulky aromatic rings.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational chemistry allows for the a priori prediction of spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating nuclear magnetic shielding tensors. From these tensors, theoretical ¹H and ¹³C NMR chemical shifts can be derived. These predicted shifts, when compared against experimental spectra, provide a powerful means of structural verification and resonance assignment for each atom in this compound.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions, which correspond to π → π* transitions within the aromatic systems of the molecule.

Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted ParameterTypical Predicted Range/Value
¹H NMRChemical Shift (δ) of Carbinol Proton~5.5-6.0 ppm
¹³C NMRChemical Shift (δ) of Carbinol Carbon~80-85 ppm
UV-Visλmax for π → π* transitions~270-290 nm

Modeling of Reaction Mechanisms, Transition States, and Reaction Pathways

Theoretical modeling provides a dynamic view of chemical reactions, allowing for the exploration of reaction mechanisms at a molecular level. For benzhydrols, a common reaction is dehydration or substitution, which often proceeds via the formation of a stabilized benzhydryl carbocation. Computational methods can map the entire reaction coordinate, identifying the structures and energies of reactants, products, intermediates, and, crucially, the high-energy transition states that control the reaction rate. Calculating the activation energy (the energy difference between the reactant and the transition state) allows for the prediction of reaction kinetics and the assessment of competing mechanistic pathways.

Analysis of Substituent Effects (Fluoro, Dimethoxy) on Molecular Properties and Reactivity (e.g., Hammett correlations)

The substituents on the aromatic rings—a fluoro group and two methoxy (B1213986) groups—exert significant electronic effects that modulate the properties and reactivity of the molecule. The fluoro group is moderately electron-withdrawing via induction, while the methoxy groups are strongly electron-donating through resonance.

These influences can be quantified and correlated using linear free-energy relationships like the Hammett equation. Computational studies can calculate properties such as the charge on the carbinol carbon or the stability of the corresponding carbocation. These calculated values can then be correlated with experimental reaction rates to provide a deeper understanding of how the electronic push-pull nature of the substituents governs the molecule's reactivity. For instance, the electron-donating dimethoxy groups are expected to stabilize a positive charge on the adjacent ring, facilitating reactions that proceed through a carbocationic intermediate.

Studies of Intermolecular Interactions and Crystal Packing

Computational methods, particularly those incorporating corrections for dispersion forces (e.g., DFT-D), can be used to model these interactions and predict the most stable crystal packing arrangement. Analysis of the calculated crystal structure provides insight into the specific contacts and motifs that define the solid-state architecture, which in turn influences macroscopic properties like melting point and solubility.

Mechanistic Investigations of Chemical Processes Involving 4 Fluoro 3 ,4 Dimethoxybenzhydrol

Reaction Kinetic Studies

Determination of Rate Laws and Activation Parameters

Specific rate laws and activation parameters (such as activation energy, Ea, and pre-exponential factor, A) for reactions of 4-Fluoro-3',4'-dimethoxybenzhydrol have not been reported. To determine these parameters, experimental studies would be necessary. Such studies would typically involve monitoring the concentration of the reactant or product over time under various conditions (e.g., temperature, reactant concentrations) to establish the reaction order and the temperature dependence of the rate constant.

Solvent Effects on Reaction Rates and Selectivity

The polarity and hydrogen-bonding capability of solvents can significantly influence the rates and selectivity of reactions involving benzhydrols. wikipedia.org Generally, reactions that proceed through polar transition states or intermediates are accelerated in more polar solvents. wikipedia.org For instance, SN1 type reactions of benzhydrols would be favored by polar, protic solvents that can stabilize the formation of a carbocation intermediate. wikipedia.org Conversely, the effect of solvent on selectivity, for example in competitive reaction pathways, would depend on the differential solvation of the respective transition states. nih.gov Without specific experimental data for this compound, predictions remain qualitative.

Interactive Table: General Solvent Effects on Reaction Rates

Reaction Type Change in Charge Distribution during Activation Effect of Increasing Solvent Polarity
Formation of a charged intermediate from neutral reactantsIncrease in charge separationRate increases
Reaction of a charged species with a neutral speciesDispersion of chargeRate decreases
Reaction where charge is destroyedDecrease in charge separationRate decreases

Elucidation of Reaction Pathways and Identification of Intermediates

Detailed reaction pathways for this compound have not been elucidated in the available literature. Spectroscopic techniques such as NMR, IR, and mass spectrometry would be crucial for identifying the final products of its reactions. youtube.com The identification of transient intermediates would likely require specialized techniques like flash photolysis or stopped-flow spectroscopy to detect short-lived species. ruhr-uni-bochum.denih.gov For example, in oxidation reactions, a common pathway for benzhydrols involves the formation of the corresponding benzophenone (B1666685). sigmaaldrich.com

Role of Catalysts and Reagents in Directed Transformations and Selectivity

The role of specific catalysts and reagents in directing the transformations of this compound is not documented. In general, for related benzhydrols, acid or base catalysis can facilitate substitution or elimination reactions. Transition metal catalysts are often employed for oxidation and reduction reactions, where the choice of catalyst and reaction conditions can control the selectivity towards different products. For instance, specific catalysts can promote selective alkylation of arenes using benzyl (B1604629) alcohols.

Photochemical Reaction Mechanisms (e.g., Hydrogen Atom Transfer, Electron Transfer Processes)

Specific photochemical studies on this compound are absent from the reviewed literature. Generally, benzhydrol derivatives can undergo photochemical reactions. Upon absorption of UV light, the molecule can be excited to a singlet or triplet state. nih.gov These excited states can then undergo various processes, including hydrogen atom transfer (HAT) from the carbinol carbon or electron transfer processes. nih.gov Techniques like laser flash photolysis are instrumental in studying the transient species and mechanisms of such photochemical reactions. ruhr-uni-bochum.denih.govwikipedia.org

Radical Chemistry and Reaction Pathways

There is no specific information on the radical chemistry of this compound. Generally, a radical at the benzylic position can be generated through hydrogen atom abstraction. This radical would be stabilized by resonance with both phenyl rings. Such radicals can participate in various reactions, including radical cyclization if a suitable unsaturated moiety is present in the molecule. wikipedia.orgresearchgate.netrsc.org Electron Paramagnetic Resonance (EPR) spectroscopy would be a key technique for the direct detection and characterization of any radical intermediates.

Synthetic Utility and Applications in Advanced Organic Materials Excluding Medicinal/clinical

Building Block for Complex Molecular Scaffolds and Organic Frameworks

The inherent structure of 4-Fluoro-3',4'-dimethoxybenzhydrol makes it a promising candidate as a foundational building block for the construction of intricate molecular scaffolds. The central hydroxyl group provides a reactive site for a variety of chemical transformations, allowing for its incorporation into larger, more complex structures. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups can influence the electronic properties and reactivity of the molecule, a feature that can be exploited in the design of new materials.

The synthesis of substituted benzhydrols is well-documented, typically involving the reduction of the corresponding benzophenones or the reaction of an organometallic reagent with an aldehyde. rsc.orgorgsyn.org These established synthetic routes provide a reliable foundation for the preparation of this compound and its subsequent use as a versatile scaffold. The differential substitution on the two phenyl rings offers the potential for regioselective reactions, further expanding its utility in creating precisely defined molecular architectures.

While the direct use of this compound in the formation of metal-organic frameworks (MOFs) has not been explicitly reported, the fundamental components of MOFs—metal ions or clusters and organic linkers—suggest a potential role for this compound. youtube.com The hydroxyl group could be functionalized to introduce carboxylic acid or other coordinating groups, transforming the benzhydrol derivative into a suitable organic linker for MOF synthesis. The fluorine and methoxy (B1213986) substituents would then be incorporated into the framework's pores, potentially influencing the framework's properties such as gas sorption or guest recognition.

Precursor in the Synthesis of Specialty Polymers or Advanced Materials

The reactivity of the hydroxyl group in this compound positions it as a valuable precursor for the synthesis of specialty polymers. Through reactions such as esterification or etherification, this benzhydrol derivative can be incorporated into polyester (B1180765) or polyether chains. The specific substituents on the aromatic rings are expected to impart unique properties to the resulting polymers.

The fluorine atom, known for its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance the thermal stability, chemical resistance, and hydrophobicity of a polymer. The methoxy groups, on the other hand, can influence the polymer's solubility and processing characteristics. The combination of these functional groups on a rigid benzhydrol core could lead to the development of high-performance polymers with tailored properties for specific applications in electronics, aerospace, or coatings.

Development of Chemical Probes for Fundamental Research

Substituted benzhydrols have been utilized as tools to study reaction mechanisms, particularly the electronic effects of substituents on reaction rates. rsc.org The presence of both electron-donating and electron-withdrawing groups in this compound makes it an interesting candidate for the development of chemical probes for fundamental research.

By systematically modifying the substituents on the benzhydrol core and observing the resulting changes in reactivity or spectroscopic properties, researchers can gain insights into reaction intermediates, transition states, and the influence of non-covalent interactions. The unique combination of fluoro and dimethoxy groups could be used to fine-tune the electronic and steric properties of the molecule, allowing for the creation of a series of probes to investigate a range of chemical and biological processes.

Exploration in Photoreactive Systems (e.g., as photosensitizers or photoinitiators in polymerization, non-biological applications)

The benzophenone (B1666685)/benzhydrol system is a well-known photoinitiating system. acs.org Benzophenone, upon absorption of UV light, can abstract a hydrogen atom from benzhydrol to generate radicals that can initiate polymerization. Given the structural similarity, it is plausible that this compound could participate in similar photoreactive processes.

Conclusion and Future Research Directions

Summary of the Current Academic Research Landscape for 4-Fluoro-3',4'-dimethoxybenzhydrol

However, the research landscape for structurally related compounds is rich and varied. Substituted benzhydrols are widely recognized as crucial intermediates in the synthesis of pharmaceuticals and materials. For example, various benzhydrol derivatives are precursors to commercial drugs. cmu.edu The kinetics and mechanisms of the oxidation of substituted benzhydrols, such as 4,4'-dimethoxybenzhydrol, to their corresponding benzophenones have been subjects of detailed academic study. sigmaaldrich.com Furthermore, the field of organofluorine chemistry is undergoing rapid expansion, driven by the unique properties that fluorine atoms impart upon molecules, such as enhanced metabolic stability and altered electronic characteristics. chinesechemsoc.orgcas.cn Research into sustainable fluorination techniques and the development of novel fluorinating agents are active areas of investigation. numberanalytics.commdpi.com This broader context provides a solid foundation from which to project the potential research avenues for this compound.

Identified Gaps and Emerging Opportunities in Synthetic and Mechanistic Research

The most immediate gap is the absence of a reported synthetic route to this compound. This absence, however, presents a clear opportunity for synthetic organic chemists. Standard methodologies for benzhydrol synthesis could be readily adapted. rsc.orgorgsyn.org Two primary retrosynthetic disconnections offer viable pathways:

Reduction of a Benzophenone (B1666685): The corresponding ketone, 4-Fluoro-3',4'-dimethoxybenzophenone, could be synthesized via a Friedel-Crafts acylation and subsequently reduced. A variety of reducing agents, from sodium borohydride (B1222165) to catalytic hydrogenation systems like those using ruthenium complexes, could be employed, offering opportunities to study selectivity and efficiency. cmu.edu

Nucleophilic Addition to an Aldehyde: The addition of an organometallic reagent, such as a Grignard or organolithium species derived from 4-fluoro-bromobenzene, to 3,4-dimethoxybenzaldehyde (B141060) is another classic and viable route. rsc.org

Once synthesized, the compound would serve as a novel substrate for mechanistic studies. The electronic asymmetry of the molecule, with an electron-withdrawing fluorine on one ring and electron-donating methoxy (B1213986) groups on the other, makes it an excellent candidate for investigating reaction mechanisms. For instance, studying its acid-catalyzed solvolysis could provide valuable data for Hammett plot analysis, shedding light on the stabilization of carbocation intermediates. rsc.org The unique substitution pattern offers a chance to dissect the subtle interplay of inductive and resonance effects on reaction rates and pathways.

Directions for Advanced Methodologies and Novel Transformations

Beyond classical synthesis, the preparation of this compound could be a testing ground for advanced methodologies. The principles of green and sustainable chemistry suggest exploring routes that minimize waste and energy consumption.

Flow Chemistry: Continuous flow processes could enhance the safety and efficiency of reactions involving organometallic intermediates or energetic reduction steps. numberanalytics.com

Electrochemical Synthesis: Electrosynthesis offers a modern alternative for both the reduction of the precursor benzophenone and potentially for novel C-H functionalization reactions on the aromatic rings. chinesechemsoc.orgnumberanalytics.com

Biocatalysis: The use of engineered enzymes, such as ketoreductases, could provide a highly stereoselective route to a single enantiomer of the chiral benzhydrol, a critical consideration for potential pharmaceutical applications.

For novel transformations, the hydroxyl group serves as a handle for further functionalization. It could be converted into a leaving group to study nucleophilic substitution reactions or used to form ethers and esters. The fluorine atom, while generally stable, could be a site for nucleophilic aromatic substitution under specific conditions or could be used to direct metallation at an ortho position.

Potential for Designed Chemical Systems and Functional Materials Development

The true potential of this compound may lie in its use as a building block for larger, functional systems. The combination of a fluorine atom and a diarylmethanol core is attractive for several advanced applications.

Medicinal Chemistry: Fluorine is a common feature in modern pharmaceuticals, and the benzhydrol scaffold is a known pharmacophore. numberanalytics.com This compound could serve as a starting point for the design of novel therapeutic agents, where the fluorine and methoxy groups could be fine-tuned to optimize binding affinity, permeability, and metabolic stability.

Functional Materials: The polarity and hydrogen-bonding capabilities of the molecule suggest potential applications in materials science. It could be incorporated into polymers to modify their physical properties or used as a component in the design of liquid crystals. The field of fluorinated functional materials is expanding, with applications ranging from coatings to advanced plastics. cas.cn

Supramolecular Chemistry: The molecule possesses both hydrogen-bond donor (OH) and acceptor (F, OCH₃) sites, making it a candidate for constructing well-defined supramolecular assemblies and crystal engineering studies.

The table below outlines the predicted properties for the target compound, providing a starting point for its characterization upon successful synthesis.

PropertyPredicted Value
Molecular Formula C₁₅H₁₅FO₃
Molecular Weight 262.28 g/mol
IUPAC Name (4-Fluorophenyl)(3,4-dimethoxyphenyl)methanol
CAS Number Not Assigned

Q & A

Q. How can researchers ensure reproducibility in multi-step syntheses of this compound?

  • Best Practices :
  • Open Data Sharing : Deposit synthetic protocols and spectral data in repositories like Zenodo or ChemRxiv to enable cross-validation .
  • Collaborative Validation : Partner with independent labs to replicate key steps (e.g., fluorination) and compare yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.